Ethyl hex-2-enoate
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Overview
Description
Ethyl hex-2-enoate, also known as ethyl 2-hexenoate, is an organic compound with the molecular formula C8H14O2. It is an ester derived from hex-2-enoic acid and ethanol. This compound is known for its pleasant fruity odor and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl hex-2-enoate can be synthesized through the esterification of hex-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of hex-2-enoic acid ethyl ester may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl hex-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into hex-2-enoic acid and ethanol.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Addition Reactions: The double bond in the compound allows for addition reactions with halogens and hydrogen.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Addition Reactions: Halogens (e.g., bromine) or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Hex-2-enoic acid and ethanol.
Oxidation: Hexanoic acid.
Addition Reactions: Halogenated or hydrogenated derivatives.
Scientific Research Applications
Ethyl hex-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.
Mechanism of Action
The mechanism of action of hex-2-enoic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with olfactory receptors, leading to its perception as a fruity odor. In chemical reactions, the ester bond can be hydrolyzed by nucleophiles, and the double bond can participate in addition reactions .
Comparison with Similar Compounds
Ethyl hex-2-enoate can be compared with other similar esters:
Ethyl hexanoate: Similar fruity odor but lacks the double bond, making it less reactive in addition reactions.
Ethyl butanoate: Shorter carbon chain, resulting in different olfactory properties.
Ethyl octanoate: Longer carbon chain, leading to a different boiling point and solubility.
Uniqueness: this compound is unique due to its double bond, which allows for a wider range of chemical reactions compared to saturated esters .
Properties
Molecular Formula |
C8H14O2 |
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Molecular Weight |
142.2 g/mol |
IUPAC Name |
ethyl hex-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
SJRXWMQZUAOMRJ-UHFFFAOYSA-N |
SMILES |
CCCC=CC(=O)OCC |
Canonical SMILES |
CCCC=CC(=O)OCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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